![molecular formula C10H12N2O4 B1438697 3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid CAS No. 1098380-65-4](/img/structure/B1438697.png)
3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid
Descripción general
Descripción
The compound “3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid” is an organic compound . It is used as an intermediate in the preparation of thiazolopyridine ureas, which are antitubercular agents acting through the inhibition of DNA gyrase B .
Molecular Structure Analysis
The molecular formula of the compound is C6H8BNO3 . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a boronic acid group .Chemical Reactions Analysis
As an intermediate, this compound is used in the synthesis of thiazolopyridine ureas . These are antitubercular agents that work by inhibiting DNA gyrase B .Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.94 . It is a solid at room temperature . The compound has a number of heavy atoms: 11, and a number of aromatic heavy atoms: 6 . It has a molar refractivity of 41.79 .Aplicaciones Científicas De Investigación
Antitubercular Agents
This compound serves as an intermediate in the synthesis of thiazolopyridine ureas , which are investigated for their potential as antitubercular agents . These agents function by inhibiting DNA gyrase B , a crucial enzyme for the survival and replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Antioxidant Activity
Research has shown that derivatives of this compound can exhibit significant antioxidant activity . This activity is crucial in protecting against DNA damage and may have applications in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cancers.
Polymer Research
The boronic acid variant of this compound is used in polymer research . Polymers containing 1,3,4-oxadiazole or benzonitrile units in the main chain, with side chains derived from this compound, have shown good thermal stability. These polymers can be used to cast thin, flexible films with potential industrial and technological applications.
Organic Synthesis Building Blocks
The compound is available as a building block for organic synthesis . It can be used to construct complex molecules for various research purposes, including medicinal chemistry and material science.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(1-methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-12-5-3-7(6-8(12)13)10(16)11-4-2-9(14)15/h3,5-6H,2,4H2,1H3,(H,11,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBBRAAGGYIGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




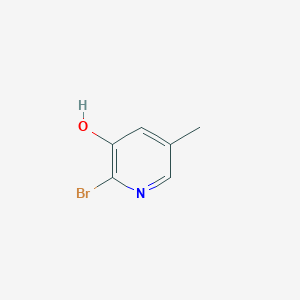
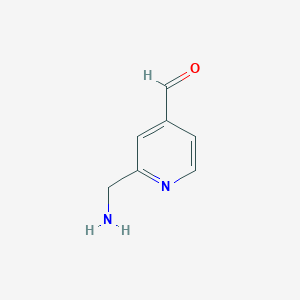
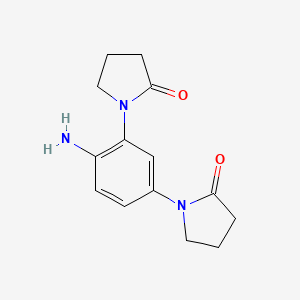
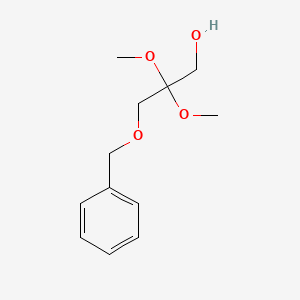


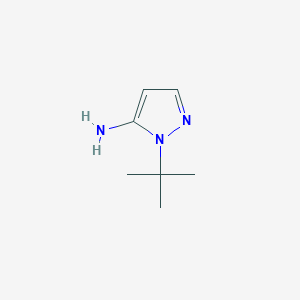
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
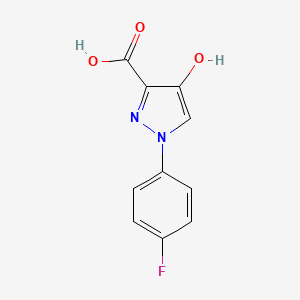
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)